Cyanine 3 Bisethyl Dye Potassium Salt
Description
Cyanine 3 Bisethyl Dye Potassium Salt (CAS 474972-41-3) is a bifunctional fluorescent dye belonging to the cyanine family. Its structure comprises two indole rings linked by a polymethine chain, with ethyl groups and sulfonate moieties enhancing solubility and stability in aqueous environments. The potassium salt form improves water solubility, making it ideal for biochemical applications such as protein labeling, nucleic acid detection, and fluorescence microscopy .
Key properties:
Properties
CAS No. |
474972-41-3 |
|---|---|
Molecular Formula |
C27H31KN2O6S2 |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
potassium;(2E)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C27H32N2O6S2.K/c1-7-28-22-14-12-18(36(30,31)32)16-20(22)26(3,4)24(28)10-9-11-25-27(5,6)21-17-19(37(33,34)35)13-15-23(21)29(25)8-2;/h9-17H,7-8H2,1-6H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |
InChI Key |
NCSHBPPBHPXBJE-UHFFFAOYSA-M |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Synonyms |
1-Ethyl-2-[3-(1-ethyl-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene)-1-propen-1-yl]-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 3 Bisethyl Dye Potassium Salt typically involves the condensation of indole derivatives with aldehydes or ketones under acidic conditions The reaction is followed by the addition of a sulfonic acid group to enhance water solubility
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency of the dye. Advanced techniques such as chromatography and crystallization are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Cyanine 3 Bisethyl Dye Potassium Salt undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different derivatives, which may alter its fluorescence properties.
Reduction: Reduction reactions can lead to the formation of non-fluorescent compounds.
Substitution: The dye can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce non-fluorescent derivatives.
Scientific Research Applications
Cyanine 3 Bisethyl Dye Potassium Salt is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.
Biology: The dye is employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize biological molecules.
Medicine: It is used in diagnostic assays and as a marker in medical imaging.
Industry: The dye is used in the production of fluorescent inks, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of Cyanine 3 Bisethyl Dye Potassium Salt involves its ability to absorb light and emit fluorescence. The dye’s molecular structure allows it to undergo photoinduced electron transfer, leading to fluorescence. The molecular targets include various biological molecules such as proteins and nucleic acids, where the dye binds and emits fluorescence upon excitation .
Comparison with Similar Compounds
Structural and Functional Differences
Spectral and Performance Metrics
Biochemical Labeling Efficiency
Comparative Stability Studies
Multiplexing Capability
- Ethyl-Cy3 and Ethyl-Cy5 dyes enable simultaneous detection in 2D gel electrophoresis, matching the performance of commercial CyDye DIGE fluorophores .
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